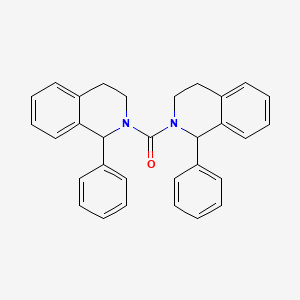
bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound with the molecular formula C31H28N2O It is known for its unique structure, which includes two isoquinoline moieties connected by a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the reaction of 1-phenyl-3,4-dihydroisoquinoline with a suitable methanone precursor under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the isoquinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the methanone bridge to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce methylene-bridged isoquinolines.
科学研究应用
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline moieties can bind to active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline: A precursor in the synthesis of bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone.
Quinoline: Shares structural similarities but lacks the methanone bridge.
Isoquinoline: The parent compound of the isoquinoline moieties in this compound.
Uniqueness
This compound is unique due to its dual isoquinoline structure connected by a methanone bridge, which imparts distinct chemical and biological properties not found in its individual components or simpler analogs.
属性
分子式 |
C31H28N2O |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2 |
InChI 键 |
CAQGZNDDACGLPT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
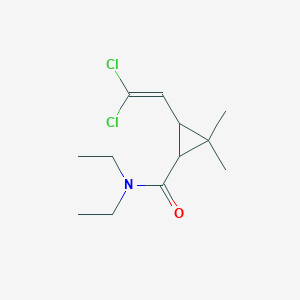
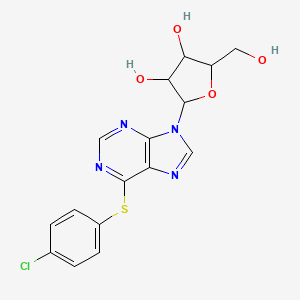
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)
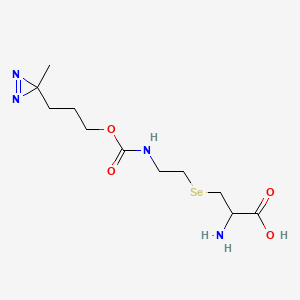

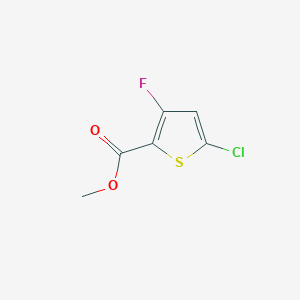

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
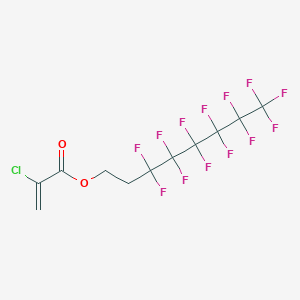
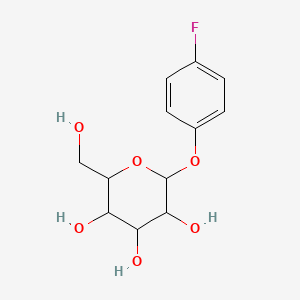
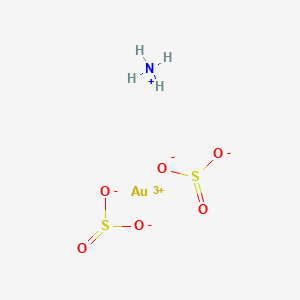
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)
